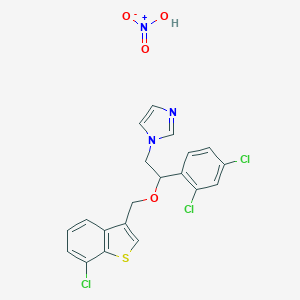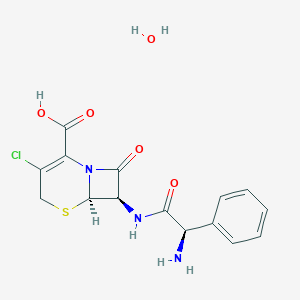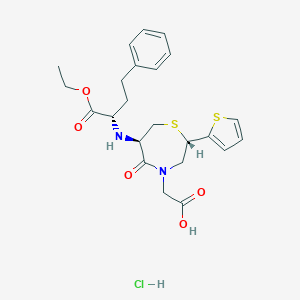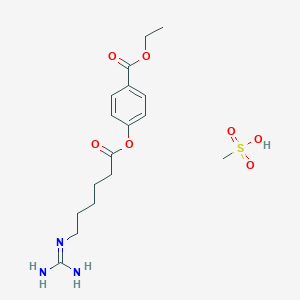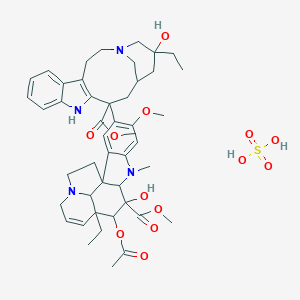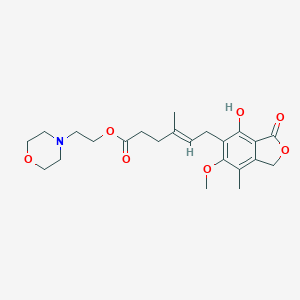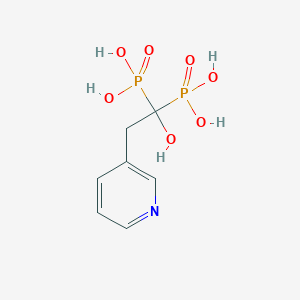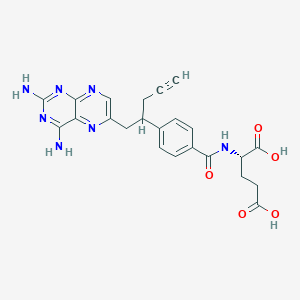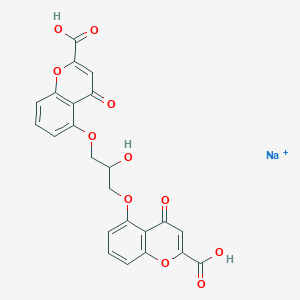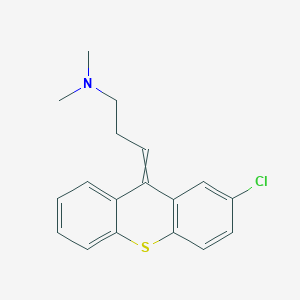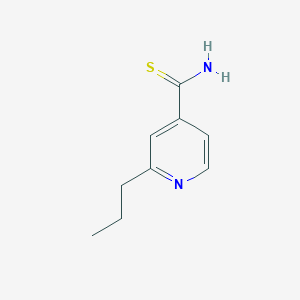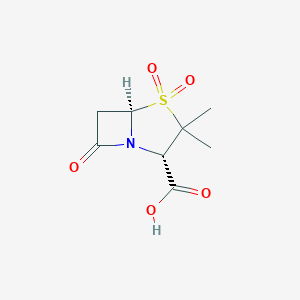
Sulbactam
Overview
Description
Sulbactam is a β-lactamase inhibitor . This drug is given in combination with β-lactam antibiotics to inhibit β-lactamase, an enzyme produced by bacteria that destroys the antibiotics . It was patented in 1977 and approved for medical use in 1986 .
Synthesis Analysis
Sulbactam is a semi-synthetic penicillinate sulfone derived from 6-aminopenicllanic acid . This β-lactam compound is characterized by a β-lactam ring . A series of sulbactam derivatives were designed, synthesized, and evaluated for antibacterial activity against Acinetobacter baumannii .
Molecular Structure Analysis
Sulbactam has a molecular formula of C8H11NO5S and a molecular weight of 233.24 g/mol . Its structure includes a β-lactam ring .
Chemical Reactions Analysis
Sulbactam is primarily used as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . Sulbactam itself contains a beta-lactam ring, and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .
Physical And Chemical Properties Analysis
Sulbactam has a molecular weight of 233.24 and is soluble in DMSO at 47 mg/mL . It is stable for 3 years at -20°C in powder form and for 1 year at -80°C in solvent .
Scientific Research Applications
Treatment of Acinetobacter baumannii Infections
Sulbactam, in combination with durlobactam, has been approved by the Food and Drug Administration for the treatment of Acinetobacter baumannii infections . This bacterium is resistant to many antibiotics, making it a significant challenge in healthcare settings .
Use Against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
Sulbactam-durlobactam shows excellent antimicrobial activity against CRAB . The review of clinical studies indicates that it is non-inferior to colistin/other treatments for CRAB infections, with a better safety profile .
Combination with Cefiderocol
Cefiderocol, a novel siderophore cephalosporin, and sulbactam-durlobactam have been used together against carbapenem-resistant Acinetobacter baumannii . This combination has shown promising results in treating these infections .
Treatment of Serious Infections
Sulbactam-durlobactam has been used in the treatment of serious infections caused by Acinetobacter baumannii–calcoaceticus complex . It has shown efficacy and safety in a phase 3, pathogen-specific, randomized controlled trial .
Use as a β-lactam–β-lactamase Inhibitor
Sulbactam is a first-generation, narrow-spectrum β-lactamase inhibitor . It is used in combination with ampicillin as the marketed product Unasyn .
Intrinsic Antibacterial Activity
Interestingly, sulbactam has intrinsic antibacterial activity against Acinetobacter spp. due to its ability to inhibit penicillin binding protein 1 and penicillin binding protein 3 (PBP3), which are essential for cell wall synthesis of Gram-negative bacteria .
Mechanism of Action
Target of Action
Sulbactam is primarily targeted against β-lactamase enzymes . It is particularly potent against class C β-lactamases . Additionally, it has intrinsic antibacterial activity against certain bacteria, such as Acinetobacter baumannii, through its ability to inhibit penicillin-binding proteins (PBPs) .
Mode of Action
Sulbactam acts as a competitive, irreversible inhibitor of bacterial β-lactamase enzymes . By blocking these enzymes, it prevents them from breaking down β-lactam antibiotics, thereby overcoming drug resistance . Sulbactam itself contains a β-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins (PBP) 1 and 3 .
Biochemical Pathways
The primary biochemical pathway affected by sulbactam involves the synthesis of bacterial cell walls . By inhibiting PBPs, sulbactam disrupts the cross-linking of peptidoglycan layers, which are essential for maintaining cell wall structure . This leads to a weakening of the cell wall, eventually causing bacterial cell death .
Pharmacokinetics
Sulbactam has a half-life of approximately 1 hour in humans . It is primarily excreted by the kidneys . The pharmacokinetic/pharmacodynamic (PK/PD) driver of sulbactam is the percentage of time that concentrations exceed the minimum inhibitory concentration (%T > MIC) .
Result of Action
The inhibition of β-lactamase enzymes and PBPs by sulbactam results in the disruption of bacterial cell wall synthesis . This leads to cell wall weakening and eventual bacterial cell death . Furthermore, by inhibiting β-lactamase enzymes, sulbactam allows co-administered β-lactam antibiotics to exert their antibacterial effects, enhancing the overall efficacy of treatment .
Action Environment
The efficacy of sulbactam can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its action. When used in combination with β-lactam antibiotics, sulbactam can produce a synergistic effect . The specific environmental factors that influence sulbactam’s action, efficacy, and stability are complex and may vary depending on the specific clinical context .
Safety and Hazards
Future Directions
Sulbactam-durlobactam, a unique β-lactam and a β-lactamase inhibitor combination, is a novel agent targeted against carbapenem-resistant A. baumannii . The FDA has approved Xacduro (sulbactam for injection; durlobactam for injection), a new treatment for hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) caused by susceptible strains of bacteria called Acinetobacter baumannii-calcoaceticus complex, for patients 18 years of age and older .
properties
IUPAC Name |
(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKENQMMABCRJMK-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023605 | |
| Record name | Sulbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sulbactam is an irreversible inhibitor of β-lactamase; by binding and inhibiting β-lactamase produced by bacterial cells, sulbactam is thereby able to prevent it from reducing antibiotic activity. Although sulbactam alone possesses little useful antibacterial activity, except against the Neisseriaceae, whole organism studies have shown that sulbactam restores ampicillin activity against beta-lactamase producing strains. In particular, sulbactam has good inhibitory activity against the clinically important plasmid mediated beta-lactamases most frequently responsible for transferred drug resistance. The presence of sulbactam in formulations with ampicillin effectively extends the antibacterial spectrum of ampicillin to include many bacteria normally resistant to it and to other beta-lactam antibacterials. Thus, products with ampicillin + sulbactam possess the properties of a broad-spectrum antibacterial and a beta-lactamase inhibitor. | |
| Record name | Sulbactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sulbactam | |
CAS RN |
68373-14-8 | |
| Record name | Sulbactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulbactam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulbactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulbactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



